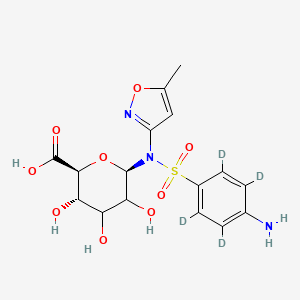

Sulfamethoxazole-d4 Beta-D-Glucuronide

Description

Significance of Conjugative Metabolism in Xenobiotic Biotransformation Research

Conjugative metabolism, or Phase II metabolism, is a critical detoxification process. wikipedia.org It involves enzymes that attach small, polar, and ionizable endogenous compounds to xenobiotics. researchgate.net This conjugation increases the hydrophilicity of the molecule, which is a key step in facilitating its removal from the body. researchgate.netopenaccessjournals.com The primary enzymes involved in this phase include UDP-Glucuronosyltransferases (UGTs), Sulfotransferases (SULTs), and Glutathione S-Transferases (GSTs). openaccessjournals.com

Glucuronidation is one of the most important and common Phase II metabolic pathways. nih.govresearchgate.net This process attaches glucuronic acid to a substrate, creating a glucuronide conjugate that is significantly more water-soluble than the original compound. nih.govwikipedia.org The reaction is catalyzed by the UGT family of enzymes, which are present in high concentrations in the liver. wikipedia.orgijpcbs.com Glucuronidation is a major pathway for the elimination of a wide array of substances, including many drugs, environmental pollutants, and endogenous compounds like bilirubin (B190676) and hormones. nih.govwikipedia.orgjove.com By converting lipophilic substances into hydrophilic metabolites, glucuronidation plays an essential role in detoxification and facilitates their excretion through urine or bile. ijpcbs.com

Principles and Advanced Applications of Stable Isotope Labeling in Pharmaceutical and Environmental Research

Stable Isotope Labeling (SIL) is a powerful technique used to trace the fate of molecules in biological and chemical systems. The method involves replacing one or more atoms in a molecule with their stable (non-radioactive) isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H), carbon-12 with carbon-13, or nitrogen-14 with nitrogen-15. musechem.commetsol.com While chemically almost identical to their more common counterparts, these heavier isotopes allow the labeled molecule to be distinguished and tracked by mass-sensitive analytical instruments like mass spectrometers. metsol.com This technique is invaluable in pharmaceutical research for conducting metabolism studies, determining bioavailability, and defining the pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) of new drug candidates. musechem.com

Deuterium (²H), a stable isotope of hydrogen, is frequently used in labeling studies. musechem.com Replacing hydrogen with deuterium can lead to a "kinetic isotope effect," where the C-D bond, being stronger than a C-H bond, slows down metabolic reactions that involve the cleavage of this bond. chem-station.com This phenomenon is a valuable tool for investigating reaction mechanisms. chem-station.com Furthermore, deuterium-labeled compounds are critical in quantitative analysis. They are widely used as internal standards in mass spectrometry-based assays. musechem.comacs.org Because the labeled standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects, but is distinguishable by its higher mass, enabling highly accurate and precise quantification. acs.org

Contextualization of Sulfamethoxazole (B1682508) Metabolism Research

Sulfamethoxazole is a widely used sulfonamide antibiotic effective against various bacterial infections. wikipedia.orgdrugbank.com It functions by competitively inhibiting an enzyme essential for bacterial folic acid synthesis, thereby halting bacterial growth. drugbank.com Understanding its metabolic fate is crucial for optimizing its use and understanding its environmental impact.

In humans, sulfamethoxazole is processed in the liver into several metabolites. wikipedia.org The primary biotransformation pathways include acetylation at the N4-amino group to form N4-acetyl-sulfamethoxazole, which is a major metabolite. wikipedia.orgsemanticscholar.org Other pathways involve oxidation, catalyzed partly by the CYP2C9 enzyme, to create hydroxylated metabolites, and conjugation with glucuronic acid. wikipedia.orgdrugbank.com

Table 1: Major Biotransformation Pathways of Sulfamethoxazole

| Metabolic Pathway | Key Metabolite | Enzyme Family (if known) |

| N4-Acetylation | N4-acetyl-sulfamethoxazole | Arylamine N-acetyltransferase (NAT) |

| N4-Hydroxylation | N4-hydroxy-sulfamethoxazole | Cytochrome P450 (CYP2C9) |

| 5-Methyl-Hydroxylation | 5-methylhydroxy-sulfamethoxazole | Cytochrome P450 |

| N-Glucuronidation | Sulfamethoxazole N-glucuronide | UDP-glucuronosyltransferase (UGT) |

While N4-acetylation is a prominent metabolic route for sulfamethoxazole, N4-glucuronidation represents another important conjugation pathway. wikipedia.orgsemanticscholar.org This pathway involves the attachment of glucuronic acid to the N4-nitrogen of the sulfamethoxazole molecule. jove.com Studying this specific pathway is essential for building a complete picture of the drug's disposition. The formation of glucuronide conjugates can significantly alter the parent drug's properties, influencing its clearance rate and potential for accumulation. The use of a deuterated standard like Sulfamethoxazole-d4 (B561764) Beta-D-Glucuronide is instrumental in accurately quantifying this specific metabolite in complex biological matrices during pharmacokinetic and environmental studies.

Specific Research Focus on Sulfamethoxazole-d4 Beta-D-Glucuronide

Sulfamethoxazole is a sulfonamide antibiotic that undergoes several metabolic transformations in the body, including N-acetylation and glucuronidation. drugbank.comnih.govresearchgate.net One of its metabolites is Sulfamethoxazole Beta-D-Glucuronide. A recent pharmacometabolomics study in kidney transplant recipients confirmed the presence of expected metabolites and identified new ones, including glucuronide conjugates of sulfamethoxazole. nih.govmdpi.com In this study, the glucuronide metabolite accounted for approximately 7% of the total signal intensity for sulfamethoxazole-related substances. mdpi.com

This compound is the stable isotope-labeled form of this metabolite, incorporating four deuterium atoms. The specific focus on this deuterated glucuronide in academic and clinical research lies in its application as an internal standard for quantitative bioanalysis. researchgate.net Its utility is particularly pronounced in methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the levels of sulfamethoxazole and its metabolites in biological samples like plasma, serum, or urine. researchgate.netijrps.comnih.gov

Deuterated analogues, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based quantification. clearsynth.comresearchgate.net Their physical and chemical properties are nearly identical to the non-labeled analyte of interest. researchgate.net This similarity ensures that the deuterated standard behaves in the same way as the analyte during the entire analytical process, including sample extraction, chromatography, and ionization in the mass spectrometer. texilajournal.comscispace.com

The key advantage of using a deuterated internal standard is its ability to correct for variations and potential errors that can occur during sample analysis. clearsynth.comtexilajournal.com These can include loss of sample during preparation or fluctuations in the instrument's signal, known as matrix effects, where other compounds in a complex sample (like blood or urine) can interfere with the measurement. clearsynth.comthermofisher.com Because the deuterated standard is affected by these variations in the same way as the target analyte, the ratio of their signals remains constant, leading to highly accurate and precise quantification. texilajournal.comthermofisher.com

In practice, a known amount of the deuterated standard (e.g., this compound) is added to a biological sample. nih.gov The sample is then processed, and the amounts of both the native metabolite and the labeled standard are measured by an LC-MS/MS system. The mass spectrometer can easily differentiate between the two due to the mass difference imparted by the deuterium atoms. nih.gov By comparing the instrument's response for the native metabolite to that of the known quantity of the internal standard, researchers can accurately determine the concentration of the metabolite in the original sample. clearsynth.com This approach significantly improves the reliability and reproducibility of quantitative results in drug metabolism and pharmacokinetic studies. nih.govnih.govlcms.cz

Table 1: Comparison of Unlabeled and Deuterated Sulfamethoxazole Metabolites

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Analysis |

| Sulfamethoxazole | C₁₀H₁₁N₃O₃S | 253.28 | Parent Drug |

| Sulfamethoxazole-d4 | C₁₀H₇D₄N₃O₃S | 257.30 | Labeled Internal Standard for Parent Drug |

| Sulfamethoxazole Beta-D-Glucuronide | C₁₆H₁₉N₃O₉S | 429.40 | Analyte (Metabolite) |

| This compound | C₁₆H₁₅D₄N₃O₉S | 433.42 | Labeled Internal Standard for Metabolite |

Structure

3D Structure

Properties

Molecular Formula |

C16H19N3O9S |

|---|---|

Molecular Weight |

433.4 g/mol |

IUPAC Name |

(2S,3S,6R)-6-[(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C16H19N3O9S/c1-7-6-10(18-28-7)19(29(25,26)9-4-2-8(17)3-5-9)15-13(22)11(20)12(21)14(27-15)16(23)24/h2-6,11-15,20-22H,17H2,1H3,(H,23,24)/t11?,12-,13?,14-,15+/m0/s1/i2D,3D,4D,5D |

InChI Key |

BLFOMTRQSZIMKK-XVJIYPKASA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)N([C@H]2C(C([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=NOC(=C3)C)[2H] |

Canonical SMILES |

CC1=CC(=NO1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N |

Origin of Product |

United States |

Synthetic Approaches and Comprehensive Structural Characterization of Sulfamethoxazole D4 Beta D Glucuronide

Strategies for Stable Isotope-Labeled Glucuronide Synthesis

The synthesis of stable isotope-labeled glucuronides is a specialized field that combines organic synthesis with isotope labeling techniques. nih.govresearchgate.net The goal is to produce high-purity metabolites for use as analytical standards.

The formation of N-glucuronides involves the conjugation of a glucuronic acid moiety to a nitrogen atom of a substrate, in this case, the sulfonamide nitrogen of sulfamethoxazole (B1682508). washington.eduresearchgate.net This process mimics the in vivo phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov

Chemical synthesis of N-glucuronides typically involves the reaction of a protected glucuronic acid donor with the amine-containing aglycone. A common approach is the Koenigs-Knorr reaction or variations thereof, which utilize a glycosyl halide donor. Modern methods often employ more stable and reactive donors, such as trichloroacetimidates, which can be activated under mild conditions.

The general synthetic scheme involves:

Protection: The hydroxyl and carboxyl groups of the glucuronic acid donor are protected to prevent unwanted side reactions. Acetyl or benzyl (B1604629) groups are common for hydroxyls, while the carboxyl group is often protected as a methyl ester.

Activation: The anomeric carbon of the protected glucuronic acid is activated to facilitate nucleophilic attack by the nitrogen atom of the sulfamethoxazole precursor.

Coupling: The deuterated sulfamethoxazole precursor is reacted with the activated glucuronic acid donor, often in the presence of a promoter or catalyst, to form the N-glycosidic bond.

Deprotection: The protecting groups are removed under specific conditions to yield the final sulfamethoxazole-d4 (B561764) beta-D-glucuronide.

While chemical synthesis is prevalent, biosynthetic methods using microbial biotransformation or recombinant UGT enzymes can also be employed, particularly for complex structures or when chemical routes are challenging. hyphadiscovery.com

The synthesis of the deuterated precursor, sulfamethoxazole-d4, is a critical first step. The "d4" designation typically refers to the four deuterium (B1214612) atoms replacing hydrogen atoms on the aniline (B41778) ring of the molecule. This specific labeling is advantageous because this part of the molecule is less likely to undergo metabolic alteration, ensuring the stability of the label. tandfonline.comnih.gov

Several strategies exist for introducing deuterium into organic molecules: dntb.gov.uaresearchgate.net

Hydrogen-Deuterium (H/D) Exchange: This is a direct and efficient method for incorporating deuterium. osaka-u.ac.jp It involves exposing the sulfamethoxazole precursor to a deuterium source, such as heavy water (D₂O) or deuterated solvents like CD₃OD, often in the presence of an acid, base, or metal catalyst. osaka-u.ac.jpnih.gov For aromatic systems like the aniline ring of sulfamethoxazole, acid-catalyzed exchange is a common approach.

Synthesis from Labeled Building Blocks: An alternative strategy involves synthesizing sulfamethoxazole from a deuterated starting material. In this case, aniline-d5 (B30001) could be used as a precursor and carried through the synthetic route to produce sulfamethoxazole-d4. This method provides precise control over the location of the deuterium labels.

The choice of deuteration method depends on factors such as the desired level of deuterium incorporation, regioselectivity, and the availability of starting materials. tandfonline.comosaka-u.ac.jp The goal is to achieve high isotopic enrichment, ideally greater than 98-99%, to minimize interference from the unlabeled analogue in analytical applications. sigmaaldrich.com

Advanced Isolation and Purification Protocols for Labeled Metabolites

Following synthesis, the labeled glucuronide must be isolated from the reaction mixture and purified to a high degree. Glucuronides are highly polar and water-soluble, which dictates the choice of purification techniques. scispace.com

A typical purification workflow includes:

Initial Extraction: The crude reaction product may be subjected to an initial cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove bulk impurities. scispace.comnih.gov

Preparative High-Performance Liquid Chromatography (HPLC): This is the primary technique for purifying drug glucuronide conjugates. tandfonline.com Reverse-phase HPLC, using columns like C18, is highly effective. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or ammonium (B1175870) acetate, is used to separate the polar glucuronide from less polar starting materials and byproducts. tandfonline.com

Lyophilization: After collecting the pure fractions from HPLC, the solvent is removed, typically by lyophilization (freeze-drying), to yield the final product as a stable, solid material.

The purity of the final product is critical and is usually assessed by analytical HPLC with UV detection and by mass spectrometry.

Comprehensive Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized Sulfamethoxazole-d4 Beta-D-Glucuronide.

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is a powerful tool for analyzing labeled compounds. nih.gov

Molecular Confirmation: HRMS provides a highly accurate mass measurement of the molecule. This allows for the unambiguous confirmation of the elemental composition and verifies that the synthesized compound has the expected molecular weight, which includes the mass increase due to the four deuterium atoms. researchgate.netalmacgroup.com

Purity Assessment: HRMS can detect and identify any residual impurities.

Isotopic Enrichment: By analyzing the isotopic distribution of the molecular ion cluster, HRMS can be used to determine the isotopic purity of the labeled compound. nih.gov The relative intensities of the ions corresponding to the d0, d1, d2, d3, and d4 species are measured and compared to the theoretical distribution to calculate the percentage of the desired d4-labeled compound. researchgate.net

Table 1: Expected HRMS Data for this compound

| Analyte | Chemical Formula | Monoisotopic Mass (Da) | Mass Shift from Unlabeled (Da) |

|---|---|---|---|

| Sulfamethoxazole | C₁₀H₁₁N₃O₃S | 253.0521 | N/A |

| Sulfamethoxazole-d4 | C₁₀H₇D₄N₃O₃S | 257.0772 | +4.0251 |

| This compound | C₁₆H₁₅D₄N₃O₉S | 433.1294 | +4.0251 |

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the precise chemical structure of a molecule and verifying the site of isotopic labeling. nih.govhyphadiscovery.com

Precise Structural Assignment: A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to confirm the structure.

¹H NMR: Provides information on the number and chemical environment of protons. Key signals include the anomeric proton of the glucuronic acid moiety, whose chemical shift and coupling constant confirm the β-configuration of the glycosidic linkage, and the aromatic protons of the sulfamethoxazole core. ingentaconnect.com

¹³C NMR: Shows the signals for all carbon atoms, confirming the carbon skeleton of the entire conjugate. researchgate.net

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assignment of all signals and confirming that the glucuronic acid is attached to the sulfonamide nitrogen. hyphadiscovery.comresearchgate.net

Deuterium Incorporation Verification:

¹H NMR: The most straightforward way to confirm deuteration is by the disappearance or significant reduction in the intensity of the proton signals corresponding to the positions where deuterium has been incorporated on the aniline ring. wikipedia.orgresearchgate.net

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. wikipedia.org A peak in the ²H NMR spectrum at the chemical shift corresponding to the aromatic protons of the aniline ring provides direct evidence of successful deuteration at that site. sigmaaldrich.com

Table 2: Key NMR Data for Structural Confirmation

| Nucleus | Experiment | Expected Observation for this compound | Purpose |

|---|---|---|---|

| ¹H | 1D NMR | Disappearance of signals for the four protons on the aniline ring. Appearance of a characteristic signal for the anomeric proton (H-1') of the glucuronide moiety. | Confirms site of deuteration and presence of the glucuronide. |

| ¹³C | 1D NMR | Signals corresponding to all 16 carbon atoms in the molecule. | Confirms the complete carbon framework. |

| ¹H-¹H | COSY | Correlation between protons within the sulfamethoxazole and glucuronide spin systems. | Establishes proton-proton connectivity. |

| ¹H-¹³C | HSQC/HMBC | Long-range correlation between the anomeric proton (H-1') and the sulfonamide nitrogen-bearing carbon, and between protons on the isoxazole (B147169) ring and adjacent carbons. | Confirms the N-glucuronide linkage and overall structure. |

| ²H | 1D NMR | A signal in the aromatic region corresponding to the chemical shift of the deuterated aniline ring positions. | Directly confirms the presence and location of deuterium. |

Enzymatic and Biochemical Mechanisms of Sulfamethoxazole Glucuronidation and Deconjugation

Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing Sulfamethoxazole (B1682508) Glucuronidation

Glucuronidation is a significant Phase II metabolic reaction that conjugates lipophilic molecules with glucuronic acid, rendering them more water-soluble and facilitating their excretion. nih.gov This reaction is catalyzed by the superfamily of UDP-glucuronosyltransferase (UGT) enzymes. nih.gov For sulfamethoxazole, this conjugation occurs at the N4-amino group, resulting in the formation of sulfamethoxazole-N-glucuronide. drugbank.com

Identification and Functional Analysis of Specific UGT Enzymes (e.g., UGT1A, UGT2A, UGT2B families)

While the glucuronidation of sulfamethoxazole is a known metabolic pathway, the specific UGT isoforms responsible for this reaction are not definitively identified in the scientific literature and are often referred to as "unspecified". drugbank.com However, based on the substrate specificities of known UGTs, some isoforms can be implicated. The UGT1A and UGT2B families are the primary enzymes involved in the metabolism of xenobiotics. nih.gov

N-glucuronidation of amine-containing compounds is predominantly catalyzed by isoforms within the UGT1A and UGT2B families. Specifically, UGT1A3 and UGT1A4 are recognized as the main enzymes responsible for the N-glucuronidation of various primary and secondary amines. nih.gov UGT2B10 has also been shown to catalyze the N-glucuronidation of some tertiary amines. nih.govnih.gov Given that sulfamethoxazole is a primary amine, it is plausible that UGT1A3 and UGT1A4 are involved in its N-glucuronidation, although direct experimental evidence from studies with recombinant human UGTs is lacking in the reviewed literature.

| UGT Family | Specific Isoform | General Substrates/Functions Related to N-Glucuronidation |

|---|---|---|

| UGT1A | UGT1A3 | Known to be involved in N-glucuronidation of various amines. nih.gov |

| UGT1A | UGT1A4 | Considered a primary enzyme for N-glucuronidation of primary and secondary amines. nih.govgenesight.comwikipedia.org |

| UGT2B | UGT2B10 | Primarily catalyzes N-glucuronidation of tertiary amines, but may have broader substrate activity. nih.govnih.gov |

In Vitro Enzyme Kinetics and Mechanistic Studies of Glucuronide Formation

The kinetics of UGT-catalyzed reactions are typically studied in vitro using human liver microsomes or recombinant UGT enzymes to determine key parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). nih.gov These parameters provide insight into the affinity of the enzyme for the substrate and the efficiency of the metabolic reaction.

For sulfamethoxazole, specific in vitro enzyme kinetic data for its glucuronidation appears to be scarce in publicly available literature. This is likely due to glucuronidation being a minor metabolic pathway for this particular drug. drugbank.com However, studies on other sulfonamides and N-glucuronidated compounds follow standard Michaelis-Menten kinetics. oipub.com The determination of these kinetic parameters would require incubating varying concentrations of sulfamethoxazole with a source of UGT enzymes (like human liver microsomes) and the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA), followed by quantification of the sulfamethoxazole-glucuronide formed. nih.gov

Investigation of Substrate Specificity and Enzyme Induction/Inhibition Mechanisms

The substrate specificity of UGT enzymes is broad and often overlapping. As mentioned, UGT1A4 is particularly noted for its role in the N-glucuronidation of a wide array of amine-containing drugs. nih.govgenesight.comwikipedia.org UGT2B10 shows a preference for tertiary amines. nih.gov

Regarding enzyme induction and inhibition, these are critical factors in predicting drug-drug interactions. Regulatory agencies often require testing for the potential of a new drug to induce or inhibit metabolic enzymes. criver.com While sulfamethoxazole is a known inhibitor of the Phase I enzyme Cytochrome P450 2C9 (CYP2C9), its effects on UGT enzymes are not well-documented. There is a lack of specific studies investigating whether sulfamethoxazole can induce or inhibit the UGT isoforms potentially responsible for its own limited glucuronidation. General studies on UGT induction show that these enzymes can be induced by various xenobiotics, often through nuclear receptors like PXR and CAR. xenotech.com

Mechanistic Studies of Glucuronide Deconjugation

The deconjugation, or cleavage, of the glucuronide moiety from sulfamethoxazole-glucuronide can occur through both enzymatic and abiotic pathways. This process can regenerate the parent compound, sulfamethoxazole, which has implications for its environmental persistence and potential for re-entry into biological systems.

Enzymatic Hydrolysis by Beta-Glucuronidase in Biological and Environmental Systems

Beta-glucuronidase (β-glucuronidase) is a hydrolase enzyme that catalyzes the breakdown of β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans and other glucuronide conjugates. wikipedia.orgoup.com This enzyme is found in various human tissues, particularly in the lysosomes, and is also produced by a wide range of bacteria, including those in the gut microbiome. nih.govwikipedia.org

The enzymatic hydrolysis of drug-glucuronides by β-glucuronidase is a well-established mechanism. covachem.comsigmaaldrich.com In the context of sulfamethoxazole, bacterial β-glucuronidase in the gut or in environmental settings can cleave sulfamethoxazole-β-D-glucuronide, releasing the active sulfamethoxazole. This process is a key part of the enterohepatic circulation of many drugs and can contribute to the persistence of xenobiotics in the environment.

| Factor | Effect on Hydrolysis | Reference |

|---|---|---|

| Enzyme Source | Activity and substrate specificity can vary between sources (e.g., mammalian, bacterial, molluskan). | sigmaaldrich.com |

| pH | Enzyme activity is highly pH-dependent, with optimal pH varying by source. | oup.com |

| Temperature | Reaction rates are temperature-dependent. | oup.com |

Abiotic Back-Transformation Pathways (e.g., Photolysis, Chemical Hydrolysis) in Aqueous Environments

In addition to enzymatic hydrolysis, sulfamethoxazole-glucuronide can undergo abiotic degradation in aqueous environments, which can lead to the reformation of the parent sulfamethoxazole.

Photolysis: The breakdown of chemical compounds by light is a significant environmental degradation pathway. Studies on the photolysis of sulfamethoxazole and its metabolites have shown that while sulfamethoxazole itself is susceptible to photodegradation, its major human metabolites, including sulfamethoxazole-β-D-glucuronide, are generally more photostable under environmentally relevant conditions. This suggests that direct photolysis of the glucuronide metabolite is a slow process and may not be a primary degradation route in sunlit surface waters.

Comparative Biotransformation Studies in In Vitro and Non-Human Animal Models

Species-Specific Differences in Sulfamethoxazole Glucuronidation and Metabolism

The biotransformation of sulfamethoxazole exhibits notable quantitative and qualitative differences across various animal species and in in-vitro models. nih.gov While glucuronidation, the process of conjugating glucuronic acid to the drug, is a recognized metabolic route, its prominence relative to other pathways like acetylation varies considerably. wikipedia.orgnih.gov This variability is crucial for the selection of appropriate animal models in preclinical studies to predict human pharmacokinetics.

Research has shown that N-acetylation is often the predominant metabolic pathway in many animal species. nih.gov In a comparative study involving rats, pigs, and chickens, N4-acetyl-sulfamethoxazole was identified as the primary metabolite in all three species. nih.govresearchgate.net This suggests that for these animals, the acetylation pathway is more significant than glucuronidation for the clearance of sulfamethoxazole. The study also identified a differing number of total metabolites among the species, with five distinct metabolites being detected in rats, pigs, and chickens. nih.gov

In humans, metabolism also leads to at least five metabolites: the N4-acetyl, N4-hydroxy, 5-methylhydroxy, and N4-acetyl-5-methylhydroxy-sulfamethoxazole metabolites, in addition to an N-glucuronide conjugate. wikipedia.org Renal excretion data from humans shows that acetylation is the most significant metabolic pathway, with the N-acetylated metabolite accounting for 50-70% of the drug found in urine. wikipedia.org The N-glucuronide conjugate represents a smaller but significant portion, accounting for approximately 15–20% of the excreted drug, while about 20% is excreted as the unchanged parent compound. wikipedia.org

General studies on N-glucuronidation have indicated that the capacity for this conjugation reaction is compound-dependent and varies among species. nih.gov Rabbits and guinea pigs, for example, often demonstrate a high capacity for N-glucuronidation of various compounds. nih.gov For certain classes of amines, N-glucuronidation is a common pathway in non-human primates and humans. nih.gov The specific UDP-glucuronosyltransferase (UGT) enzymes responsible for sulfamethoxazole glucuronidation are catalyzed by the UGT family, though the specific isoforms are not always detailed. drugbank.comwikipedia.org

These species-specific metabolic profiles underscore the importance of careful model selection in toxicological and pharmacological studies. The differences in metabolic pathways can lead to variations in drug clearance, half-life, and the formation of potentially reactive metabolites.

Table 1: Comparison of Major Sulfamethoxazole Metabolites in Different Species

| Species | Primary Metabolite | Other Identified Metabolites | Reference |

|---|---|---|---|

| Human | N4-acetyl-sulfamethoxazole | Sulfamethoxazole N-glucuronide, N4-hydroxy-sulfamethoxazole, 5-methylhydroxy-sulfamethoxazole | wikipedia.org |

| Pig | N4-acetyl-sulfamethoxazole | N4-hydroxyamino sulfamethoxazole and others | nih.gov |

| Rat | N4-acetyl-sulfamethoxazole | N4-hydroxyamino sulfamethoxazole and others | nih.gov |

| Chicken | N4-acetyl-sulfamethoxazole | N4-hydroxyamino sulfamethoxazole and others | nih.gov |

Table 2: Relative Percentage of Sulfamethoxazole and its Metabolites in Human Urine

| Compound | Percentage of Excreted Dose (%) | Reference |

|---|---|---|

| Unchanged Sulfamethoxazole | ~20% | wikipedia.org |

| N4-acetyl-sulfamethoxazole | 50-70% | wikipedia.org |

| Sulfamethoxazole N-glucuronide | 15-20% | wikipedia.org |

Advanced Analytical Methodologies for the Detection and Quantification of Sulfamethoxazole D4 Beta D Glucuronide in Research Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Techniques

LC-MS has become the cornerstone for bioanalytical assays due to its exceptional sensitivity and selectivity. ymerdigital.com This powerful technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it ideal for analyzing complex mixtures such as biological samples. eijppr.com

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) stands out for its superior sensitivity, selectivity, and rapid analysis times. nih.govsemanticscholar.org The development of a robust UPLC-MS/MS method for Sulfamethoxazole-d4 (B561764) Beta-D-Glucuronide involves meticulous optimization of several key parameters.

Chromatographic separation is typically achieved on a reverse-phase C18 column. semanticscholar.orgresearchgate.net The mobile phase composition, often a gradient mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous solution containing a modifier such as formic acid or ammonium (B1175870) formate, is critical for achieving efficient separation of the analyte from matrix components. researchgate.netthermofisher.com The optimization of the gradient elution program ensures a sharp peak shape and adequate resolution. wu.ac.th

For detection, tandem mass spectrometry is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. rsc.org This involves monitoring a specific precursor-to-product ion transition for the analyte. For Sulfamethoxazole-d4 Beta-D-Glucuronide, the precursor ion would be its protonated molecule [M+H]+, and the product ions would be generated through collision-induced dissociation. The selection of optimal MRM transitions and the tuning of mass spectrometer parameters like collision energy and cone voltage are crucial for maximizing signal intensity.

A typical UPLC-MS/MS method for a related compound, sulfamethoxazole (B1682508), demonstrated a linearity range of 320.635 ng/ml to 22009.900 ng/ml. researchgate.net The method showed good recovery of 71.39% for sulfamethoxazole and 71.14% for its deuterated internal standard, Sulfamethoxazole-d4. researchgate.net Such methods are validated according to regulatory guidelines, ensuring their suitability for bioequivalence and pharmacokinetic studies. researchgate.net

Table 1: Example UPLC-MS/MS Method Parameters for Sulfonamide Analysis

| Parameter | Condition |

|---|---|

| Chromatography System | UPLC |

| Column | C18 (e.g., 2.1 mm × 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 0.400 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

High-Resolution Mass Spectrometry (HRMS), particularly with instruments like Orbitrap and Quadrupole Time-of-Flight (Q-TOF), plays a vital role in the identification and confirmation of metabolites. thermofisher.compharmaron.com HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an analyte, thereby confirming its identity. pharmaron.com

In the context of this compound, HRMS would be used to confirm the presence of the glucuronide conjugate by providing an accurate mass measurement that corresponds to its chemical formula. The high resolving power of these instruments helps to distinguish the analyte from isobaric interferences, which are compounds with the same nominal mass but different elemental compositions. Analysis of fragment ion data from HRMS experiments further aids in elucidating and confirming the molecular structure of metabolites. pharmaron.com

A study on sulfamethoxazole metabolism in kidney transplant recipients identified its glucuronide metabolite as a significant component, accounting for 7% of the total signal intensity in urine samples. nih.gov This highlights the importance of analytical methods capable of accurately identifying and quantifying such metabolites.

For high-throughput analysis and to minimize sample preparation time, direct injection and online solid-phase extraction (SPE) coupled with mass spectrometry are valuable techniques. nih.govlcms.cz Online SPE automates the sample cleanup and concentration steps, leading to increased sensitivity and reduced manual intervention. lcms.cz

In this setup, a large volume of the sample, such as water or diluted biological fluid, is loaded onto an SPE cartridge. nih.gov Interfering substances are washed away, and the analyte of interest is retained. The SPE cartridge is then switched in-line with the analytical column, and the retained analyte is eluted and transferred to the mass spectrometer for analysis. nih.gov This approach has been successfully applied to the analysis of sulfonamide antibiotics in various water samples, achieving low detection limits in the ng/L range. nih.gov

The use of online SPE can significantly reduce matrix-induced ion suppression, which is a common challenge in LC-MS analysis. nih.gov Studies have shown that for many compounds, the chromatographic performance is not significantly affected by the online SPE step, while a substantial gain in sensitivity is achieved. lcms.cz

Table 2: Performance of Online SPE-LC-MS/MS for Sulfonamide Analysis

| Parameter | Result |

|---|---|

| Injection Volume | 18 mL |

| Detection Limits | 0.5 - 5 ng/L |

| Absolute Extraction Recoveries | 85 - 112% |

| Inter-day Precision (RSD) | 1 - 6% |

| Matrix Induced Ion Suppression | Generally < 25% |

Role of Deuterated Internal Standards in Precise Quantitative Analysis

The use of stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, is crucial for achieving high precision and accuracy in quantitative bioanalysis. kcasbio.comscispace.com Sulfamethoxazole-d4 is intended for use as an internal standard for the quantification of sulfamethoxazole by GC- or LC-MS. caymanchem.com When analyzing this compound, which is a metabolite of the internal standard, the principles of isotope dilution mass spectrometry are applied to ensure reliable quantification of the non-labeled analyte's corresponding metabolite.

The development and validation of bioanalytical methods for complex matrices like plasma, urine, and tissue homogenates must adhere to stringent guidelines from regulatory agencies. europa.eufda.govfrontiersin.org A robust method must be selective, sensitive, accurate, and precise.

Validation includes the assessment of several parameters:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu

Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels. Within-run and between-run precision should not exceed a coefficient of variation (CV) of 15%, except for the lower limit of quantification (LLOQ), where it should not exceed 20%. europa.eu

Recovery: The extraction efficiency of the analytical method. nih.gov

Matrix Effect: The alteration of analyte response due to the presence of co-eluting matrix components. e-b-f.eu

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. semanticscholar.org

A study validating a method for sulfamethoxazole in human plasma using Sulfamethoxazole-d4 as an internal standard demonstrated linearity over a wide concentration range and met all established parameters for precision and accuracy. researchgate.net

Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS-based bioanalysis and can lead to inaccurate quantitative results. eijppr.comnih.gov Several strategies are employed to mitigate these effects and improve assay reproducibility.

The most effective strategy is the use of a co-eluting stable isotope-labeled internal standard. kcasbio.com Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same degree of matrix effects. scispace.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized. kcasbio.com

Other strategies include:

Efficient Sample Preparation: Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation are used to remove interfering matrix components. ymerdigital.comnih.gov

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from matrix components that cause ion suppression. eijppr.com

Sample Dilution: Diluting the sample can reduce the concentration of interfering substances. eijppr.com

An investigation into matrix effects for sulfonamide analysis in wastewater demonstrated the significant and unpredictable nature of signal suppression in complex matrices, underscoring the importance of accounting for these effects through methods like isotope dilution. nih.govresearchgate.net The matrix factor (MF) should be calculated using at least six different sources of the matrix to assess the variability of the matrix effect. e-b-f.eu

Advanced Chromatographic Separation Strategies

The accurate detection and quantification of polar metabolites such as this compound in complex biological matrices present significant analytical challenges. Advanced chromatographic techniques, particularly those coupled with mass spectrometry (MS), are essential for achieving the required selectivity and sensitivity. Techniques like high-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UPLC), and hydrophilic interaction liquid chromatography (HILIC) form the cornerstone of modern bioanalytical methods for this purpose. researchgate.netnih.gov The separation of the glucuronide conjugate from the parent drug, sulfamethoxazole, and other metabolites is critical, as their co-elution can lead to ion suppression in the mass spectrometer and inaccurate quantification. nih.gov

Achieving optimal chromatographic resolution for highly polar and structurally similar compounds like sulfamethoxazole and its glucuronide conjugates requires careful optimization of both the stationary and mobile phases.

Stationary Phases: Reversed-phase (RP) chromatography, typically using C18 columns, is a widely employed technique for the analysis of sulfamethoxazole and its metabolites. historymedjournal.comnih.gov The separation on these columns is based on hydrophobicity. However, glucuronide conjugates are significantly more polar than their parent compounds, which can lead to poor retention and early elution on traditional C18 phases. To overcome this, modifications to the mobile phase or the use of alternative stationary phases are necessary.

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative for separating polar compounds. HILIC stationary phases, such as those based on silica (B1680970) or with polar functional groups, utilize a mobile phase rich in organic solvent (typically acetonitrile) with a small amount of aqueous buffer. This creates a water-enriched layer on the stationary phase, allowing for the retention of polar analytes like glucuronides through a partitioning mechanism. researchgate.net A study on sulfamethoxazole separation utilized a HALO® stationary phase with a high percentage of acetonitrile, demonstrating the effectiveness of HILIC for such compounds. researchgate.net

Mobile Phases: The composition of the mobile phase, including the organic modifier, aqueous component, pH, and buffer concentration, is a critical factor in achieving separation.

Organic Modifier: Acetonitrile is the most common organic modifier used in both reversed-phase and HILIC methods for sulfonamide analysis due to its low viscosity and UV transparency. historymedjournal.com

pH and Buffers: The pH of the mobile phase is crucial as it dictates the ionization state of the analyte, which in turn affects its retention. For sulfonamides and their metabolites, acidic mobile phases are often used to promote protonation, which can enhance retention on RP columns and improve MS detection in positive ion mode. hpst.cz For example, a method for separating sulfamethoxazole and other drugs used a potassium dihydrogen phosphate (B84403) buffer at pH 6.5. nih.gov Another HILIC method employed an acetic buffer at pH 4.75. researchgate.net

Gradient Elution: Gradient elution, where the mobile phase composition is changed over the course of the analytical run, is frequently necessary to resolve compounds with a wide range of polarities, such as a parent drug and its various metabolites, within a reasonable timeframe. nih.gov

The following table summarizes various optimized chromatographic conditions reported for the separation of sulfamethoxazole and related compounds, which are foundational for developing methods for its deuterated glucuronide metabolite.

| Chromatographic Mode | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Target Analytes |

| Reversed-Phase HPLC | C18 | Acetonitrile : Buffer (60:40 v/v) | 1.2 | Sulfamethoxazole, Trimethoprim, Metoclopramide HCl |

| HILIC | HALO® (100 mm x 2.1 mm) | Acetonitrile : Acetic Buffer (pH 4.75, 40 mM) (90:10 v/v) | 0.5 | Sulfamethoxazole |

| Reversed-Phase UFLC | Eclip Plus C18 (250 mm x 5 mm) | Methanol : Potassium Dihydrogen Phosphate Buffer (50 mM, pH 6.5) (Gradient) | Not Specified | Sulfamethoxazole, Trimethoprim, Isoniazid, Pyridoxine |

| Reversed-Phase HPLC | Not Specified | Not Specified | Not Specified | Trimethoprim, Sulfamethoxazole, and metabolites |

Application in Targeted and Non-Targeted Metabolomics Research for Compound Tracing

Stable isotope-labeled internal standards (SIL-IS) are the gold standard for accurate quantification in mass spectrometry-based assays. This compound serves as an ideal internal standard for the quantification of the unlabeled Sulfamethoxazole beta-D-glucuronide metabolite in biological samples. ijrps.compharmaffiliates.com The deuterium-labeled standard is chemically identical to the endogenous metabolite but has a higher mass, allowing it to be distinguished by the mass spectrometer. medchemexpress.com By adding a known amount of the SIL-IS to a sample prior to extraction and analysis, it can correct for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring high accuracy and precision. semanticscholar.org

In targeted metabolomics , the goal is to quantify a predefined set of known metabolites. Here, this compound is used to build precise calibration curves for the absolute quantification of the native glucuronide metabolite in pharmacokinetic and metabolism studies.

In non-targeted metabolomics , the aim is to comprehensively profile all measurable metabolites in a sample to identify changes in response to a stimulus, such as drug administration. While not used as a traditional internal standard in this context, administering deuterated sulfamethoxazole and tracing the appearance of labeled metabolites, including this compound, provides an unambiguous way to map its metabolic fate. This helps in confirming metabolic pathways and identifying previously unknown or unexpected metabolites.

A pharmacometabolomics study investigating the metabolism of sulfamethoxazole in kidney transplant recipients identified several metabolites, including the glucuronide conjugate. nih.govresearchgate.net Such studies highlight the importance of accurately identifying and quantifying major metabolites to understand the complete disposition of a drug. The relative abundance of these metabolites provides crucial information for environmental monitoring and clinical studies. nih.govresearchgate.net

The table below, derived from findings in a real-world metabolomics study, shows the relative urinary excretion profile of sulfamethoxazole and its major metabolites, underscoring the significance of the glucuronide pathway. nih.govresearchgate.net

| Compound | Relative Signal Intensity (%) | Metabolic Pathway |

| N-acetylsulfamethoxazole | 59% | Acetylation |

| Sulfamethoxazole (Parent Drug) | 17% | Unchanged |

| Sulfamethoxazole Glucuronide | 7% | Glucuronidation |

| Isoxazole (B147169) ring-opened variants | 2-3% | Ring Cleavage |

This data demonstrates that while N-acetylation is the primary metabolic route, glucuronidation still represents a significant pathway for sulfamethoxazole elimination. nih.govresearchgate.net The use of deuterated standards like this compound is indispensable for accurately tracing and quantifying these metabolic products in complex research matrices.

Research Applications and Environmental Fate Studies of Sulfamethoxazole D4 Beta D Glucuronide in Controlled Systems

Elucidation of Environmental Fate and Transformation Mechanisms

The introduction of sulfamethoxazole (B1682508) and its metabolites into the environment, largely through wastewater effluent, has prompted extensive research into their stability, mobility, and transformation.

Occurrence and Behavior in Wastewater Treatment Systems

Wastewater treatment plants (WWTPs) are critical interfaces between human waste and the natural environment. While these facilities are designed to remove contaminants, they can also serve as reactors for chemical transformations. A significant process affecting sulfamethoxazole metabolites is deconjugation, where metabolites are converted back into the parent sulfamethoxazole compound. Studies have shown that both the N4-acetyl and the glucuronide metabolites of sulfamethoxazole can undergo this reversion within WWTPs. researchgate.net This process is facilitated by microbial enzymes, such as β-glucuronidase, which cleave the glucuronide group from the parent molecule. researchgate.net This deconjugation contributes to the observed concentrations of sulfamethoxazole in wastewater effluent, sometimes leading to minimal or even negative removal efficiencies of the parent drug during treatment. researchgate.net

Once the glucuronide is cleaved, the resulting sulfamethoxazole is subjected to further processes like anaerobic digestion. In controlled experiments simulating this process, sulfamethoxazole has shown significant removal.

Table 1: Sulfamethoxazole Removal in Anaerobic Digestion Studies

| Study System | Duration | Removal Efficiency | Source |

|---|---|---|---|

| Full-Scale Biogas Plant | 45 days | 78.3 ± 8.0% (average) | nih.gov |

| Full-Scale Biogas Plant | 45 days | Up to 100% | nih.gov |

| Batch Experiments (Cattle Manure) | 69 days | ~80% | frontiersin.orgnih.gov |

| Anaerobic Structured Bed Biofilm Reactor | Not Specified | 70 - 90% (depending on inoculum) | usp.br |

These findings indicate that while Sulfamethoxazole Beta-D-Glucuronide can enter wastewater systems, its deconjugation can increase the load of the parent antibiotic, which is then subject to varying degrees of degradation depending on the specific treatment process.

Photolytic and Hydrolytic Degradation Pathways in Aquatic Environments

Once released into aquatic environments, sulfamethoxazole and its metabolites are exposed to natural degradation processes, including sunlight-induced photolysis and water-induced hydrolysis. While information on the direct hydrolysis of the glucuronide metabolite is limited, the parent compound, sulfamethoxazole, is known to be susceptible to photolytic degradation. nih.gov

Studies on the photodegradation of sulfamethoxazole show that it is a predominant pathway for its removal in surface water. nih.gov The process can occur through direct photolysis, where the molecule absorbs light and breaks down, or indirect photodegradation, driven by reactive species like hydroxyl radicals (•OH) present in the water. nih.govresearchgate.net The half-life for direct photolysis of sulfamethoxazole in water can be as short as a fraction of a day, depending on latitude and season. nih.gov Advanced oxidation processes, which can be initiated by photocatalysts under visible light, have demonstrated high efficiency in degrading sulfamethoxazole, with some systems achieving 98% removal. nih.gov These processes can mineralize the organic pollutant into smaller, inorganic molecules. nih.gov

Interestingly, some phototransformation products of sulfamethoxazole have been observed to revert to the parent compound through microbial activity, a process known as back-transformation. researchgate.net This highlights the complexity of the compound's lifecycle in the aquatic environment, where degradation and reformation can occur simultaneously.

Microbial Biotransformation in Complex Environmental Matrices

In environments like riverbeds and sediments, microbial communities play a crucial role in the transformation of sulfamethoxazole and its metabolites. Water-sediment test systems have shown that microorganisms are capable of efficiently degrading these compounds. nih.gov The biodegradation often follows first-order decay kinetics, and the process is influenced by environmental factors such as temperature and the presence of organic matter like humic acid. nih.gov

Research has identified specific bacterial genera, such as Bacillus, Microbacterium, Arthrobacter, and Corynebacterium, as being capable of metabolizing sulfamethoxazole. nih.govnih.gov The primary mechanism is often co-metabolism, where the microbes degrade the antibiotic while utilizing another primary carbon source. nih.govnih.gov In these biotransformation processes, only a very small fraction (less than 1%) of sulfamethoxazole was found to be converted to its N4-acetyl metabolite, suggesting other degradation pathways are dominant. nih.gov

Bioconcentration and Metabolic Fate Studies in Non-Human Organisms as Research Models

To understand the potential impact of sulfamethoxazole and its metabolites on aquatic life, researchers use model organisms to study how the compound is taken up, distributed, and metabolized.

Elucidation of Metabolite Profiles and Pathways in Controlled Bioassays

Marine mussels (Mytilus galloprovincialis) are frequently used as bioindicators to assess the environmental presence and effects of contaminants. In controlled bioassays, mussels were exposed to sulfamethoxazole to determine its metabolic fate. researchgate.netnih.gov The findings from these studies suggest that mussels are not capable of metabolizing sulfamethoxazole to a significant extent. researchgate.net Analysis of the mussel tissues did not detect any common sulfamethoxazole metabolites. researchgate.net

However, the exposure did cause significant disturbances in the mussels' own endogenous metabolite profiles. nih.govnih.gov Researchers observed alterations in the levels of amino acids, free fatty acids, and nucleic acids. nih.govnih.gov These changes point to disruptions in key biological pathways related to osmotic regulation and energy metabolism, indicating that even without being metabolized, sulfamethoxazole can exert sub-lethal effects on the organism. nih.gov

Assessment of Compound Disposition in Model Organisms

Compound disposition studies focus on the absorption, distribution, and elimination of a substance in an organism. In marine mussels exposed to sulfamethoxazole, the compound was found to accumulate in their tissues, though the bioaccumulation capacity was low. researchgate.netresearchgate.net

Table 2: Disposition of Sulfamethoxazole in Marine Mussels (Mytilus galloprovincialis)

| Parameter | Value | Exposure Conditions | Source |

|---|---|---|---|

| Bioconcentration Factor (BCF) | 1.5 L/kg (dry weight) | 10 µg/L for 96 hours | researchgate.netnih.gov |

| Depuration (Elimination) | 69% eliminated | Within 24 hours post-exposure | researchgate.netnih.gov |

| Tissue Concentration | Up to 13.2 ± 0.7 ng/g (dry weight) | After 96-hour exposure to 10 µg/L | researchgate.net |

The relatively low bioconcentration factor and rapid depuration suggest that sulfamethoxazole does not persist long-term in mussel tissues. nih.gov This indicates a low risk to consumers of such seafood but underscores the potential for ecological effects on the mussels themselves due to the compound's presence. nih.gov

Application as a Tracer for Metabolic Pathway Elucidation in In Vitro and Model Biological Systems

The use of isotopically labeled compounds is a cornerstone of modern metabolic research. By introducing a "heavy" version of a molecule into a biological system, scientists can track its transformation and fate, providing unambiguous evidence of metabolic pathways.

Stable isotope labeling is a powerful technique for understanding the intricate biotransformation pathways of xenobiotics like sulfamethoxazole. synergyanalyticallabs.com While studies often employ labeled parent compounds to trace the formation of metabolites, the use of a labeled metabolite such as Sulfamethoxazole-d4 (B561764) Beta-D-Glucuronide offers a unique approach to investigate the downstream metabolic fate and potential for metabolic switching.

In controlled in vitro systems, such as microsomal incubations or experiments with specific bacterial strains, introducing Sulfamethoxazole-d4 Beta-D-Glucuronide allows researchers to monitor its stability, potential deconjugation back to sulfamethoxazole-d4, and the formation of any subsequent metabolites. This is particularly relevant in environmental fate studies, where the deconjugation of glucuronide metabolites in wastewater treatment processes can lead to the reformation of the active parent antibiotic. researchgate.net

The investigation of carbon flux, which is the rate of carbon movement through a metabolic network, can also be facilitated by isotopically labeled compounds. In microbial systems, for instance, bacteria may utilize sulfamethoxazole as a carbon and energy source. nih.gov By providing this compound, researchers could theoretically trace the deuterium (B1214612) label through various metabolic intermediates and end products, thereby elucidating the specific pathways involved in its degradation and assimilation.

A hypothetical experimental design to trace the biotransformation of this compound in a microbial culture is presented in the table below.

| Experimental Step | Description | Analytical Technique | Expected Outcome |

| Incubation | A pure microbial culture known to degrade sulfamethoxazole is incubated with this compound as the sole carbon source. | - | Microbial growth and consumption of the labeled compound. |

| Sample Collection | Aliquots of the culture medium and microbial cells are collected at various time points. | - | Time-course data for analysis. |

| Extraction of Metabolites | Metabolites are extracted from both the culture supernatant and the cell pellets. | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | A mixture of the parent labeled compound and its biotransformation products. |

| Analysis | The extracts are analyzed to identify and quantify the labeled compounds. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Identification of deuterium-labeled metabolites and determination of their concentrations over time. |

| Data Interpretation | The time-course data is used to model the kinetics of biotransformation and propose a metabolic pathway. | Kinetic Modeling Software | Elucidation of the degradation pathway of this compound and calculation of transformation rates. |

Utility in Analytical Quality Control and Reference Standard Development for Research Laboratories

The accuracy and reliability of analytical measurements are paramount in scientific research. Certified reference materials and internal standards are essential for validating analytical methods and ensuring the quality of the data generated. wikipedia.org

This compound plays a crucial role as an internal standard in the quantification of sulfamethoxazole and its metabolites in complex biological and environmental matrices. pharmaffiliates.com In analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal internal standard co-elutes with the analyte of interest and has a similar ionization efficiency, but a different mass-to-charge ratio (m/z). uni-muenchen.deresearchgate.net Being a deuterated analog of the native metabolite, this compound fulfills these criteria, allowing for the correction of variations in sample preparation, injection volume, and matrix effects that can affect the analytical signal.

The development and validation of robust analytical methods are critical for obtaining reliable data. The use of a stable isotope-labeled internal standard like this compound is a key component of this process. The table below outlines the parameters for which this compound is utilized during method validation.

| Validation Parameter | Role of this compound | Acceptance Criteria |

| Linearity | Used to normalize the response of the calibration standards across a range of concentrations. | The response ratio (analyte/internal standard) is linear with a correlation coefficient (r²) > 0.99. |

| Accuracy | Added to quality control samples at known concentrations to assess the agreement between the measured and true values. | The mean value should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification). |

| Precision | Used to evaluate the repeatability and intermediate precision of the method by analyzing replicate quality control samples. | The relative standard deviation (RSD) should not exceed 15% (20% for the Lower Limit of Quantification). |

| Matrix Effect | Helps to assess the influence of co-eluting matrix components on the ionization of the analyte by comparing the response in the presence and absence of the matrix. | The variability in the response ratio should be within acceptable limits across different sources of the matrix. |

| Recovery | Used to determine the efficiency of the extraction process by comparing the response of pre-extraction spiked samples to post-extraction spiked samples. | The recovery should be consistent, precise, and reproducible. |

Furthermore, as a well-characterized compound, this compound can serve as a reference standard for the qualitative identification of this metabolite in research samples. Its distinct mass spectrometric signature provides a high degree of confidence in the identification of the corresponding unlabeled metabolite.

Q & A

Q. How is Sulfamethoxazole-d4 Beta-D-Glucuronide synthesized for use as an internal standard in pharmacokinetic studies?

Synthesis involves deuterating sulfamethoxazole at four positions (d4) via hydrogen-deuterium exchange under acidic conditions, followed by HPLC purification. Enzymatic conjugation with beta-D-glucuronide is achieved using uridine 5'-diphosphoglucuronosyltransferase (UGT) isoforms (e.g., UGT1A1). The product is validated using LC-MS/MS to confirm isotopic purity (>98%) and structural integrity via fragmentation patterns (e.g., m/z 257 → 156) .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

LC-MS/MS is preferred for its specificity. A C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (gradient: 5–40% over 15 min) separates the compound from matrix interferents. Deuterated standards correct for ion suppression, and multiple reaction monitoring (MRM) targets m/z transitions specific to the glucuronide moiety (e.g., m/z 499.25 → 257 for the d4 conjugate). Calibration curves (1–500 ng/mL) ensure linearity (R² ≥ 0.99) .

Q. How does the stability of this compound vary under different storage conditions?

Stability depends on pH and temperature. At -80°C in acidic urine (pH 4.5), degradation is <5% over 30 days. At 25°C in plasma, degradation exceeds 20% within 7 days due to glucuronide bond hydrolysis. Recommendations include storage at -80°C with desiccants and limiting freeze-thaw cycles to ≤3 .

Q. What is the role of this compound in studying drug-drug interactions involving UGT enzymes?

It serves as a probe substrate to quantify UGT1A1/1A3 activity. Co-incubation with inhibitors (e.g., probenecid) in hepatocyte models reveals competitive inhibition via reduced glucuronidation rates (Km increases by 2-fold). LC-MS/MS measures free sulfamethoxazole post-enzymatic hydrolysis to calculate kinetic parameters .

Intermediate Research Questions

Q. What are the critical validation parameters for an LC-MS/MS assay targeting this compound in human plasma?

Key parameters include:

Q. How can enzymatic hydrolysis efficiency be optimized for liberating sulfamethoxazole from its glucuronide conjugate in urine?

Use beta-glucuronidase from E. coli (≥5,000 U/mL) in 0.1 M phosphate buffer (pH 6.8) at 37°C for 16 hr. Pre-treat samples with SPE to remove urea, which inhibits hydrolysis. Validate recovery (>95%) by spiking known glucuronide concentrations and quantifying free sulfamethoxazole via LC-MS/MS .

Q. How does the glucuronide conjugation site influence chromatographic behavior in reversed-phase HPLC?

The β-D-glucuronide increases polarity, reducing retention time (RT) by 2.3 min compared to the parent drug on a C18 column (150 mm × 4.6 mm, 5 µm). Hydrophilic interaction liquid chromatography (HILIC) improves separation of polar conjugates, with RT shifts ≤1 min under isocratic conditions (75% acetonitrile) .

Advanced Research Questions

Q. What experimental strategies mitigate isotopic interference when co-analyzing Sulfamethoxazole-d4 and non-deuterated analogs?

High-resolution mass spectrometry (HRMS) resolves m/z differences (Δ ≥ 0.02 Da). Alternatively, adjust LC gradients (5–40% acetonitrile over 15 min) to baseline separate d4 and non-deuterated forms. Validate with spiked matrix samples to ensure no cross-talk (<1%) .

Q. How do pH and ionic strength affect SPE recovery of this compound?

Acidic conditions (pH 3.0) enhance retention on C18 cartridges by protonating the glucuronide’s carboxylic group. High ionic strength (>0.5 M NaCl) reduces recovery by 30%; dilute samples 1:2 with water before loading. Elution with 80% methanol in 0.1% formic acid achieves >90% recovery .

Q. How is in-source fragmentation minimized during LC-MS analysis of the glucuronide conjugate?

Lower source temperature (300°C) and declustering potential (DP ≤60 V) stabilize the glucuronide bond. Post-column infusion of 2 mM ammonium acetate enhances adduct formation ([M+NH₄]⁺), reducing fragmentation artifacts. Regular calibration with reference standards ensures detection of intact [M-H]⁻ ions (m/z 499.25) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.